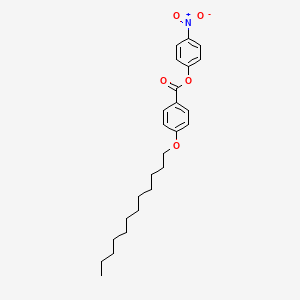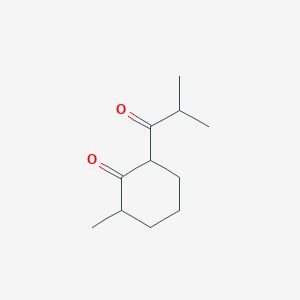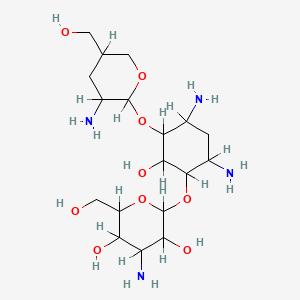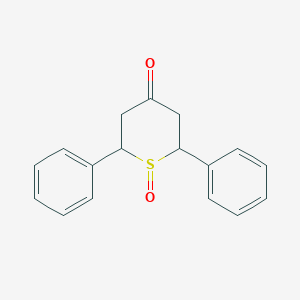![molecular formula C12H16ClN B14475448 10-Azatricyclo[6.4.1.02,7]trideca-2,4,6-triene;hydrochloride CAS No. 65174-18-7](/img/structure/B14475448.png)
10-Azatricyclo[6.4.1.02,7]trideca-2,4,6-triene;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Azatricyclo[64102,7]trideca-2,4,6-triene;hydrochloride is a complex organic compound known for its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-Azatricyclo[6.4.1.02,7]trideca-2,4,6-triene;hydrochloride typically involves multi-step organic reactions. The process often starts with the formation of the tricyclic core, followed by the introduction of the azatricyclo moiety. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the successful formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing advanced equipment and stringent quality control measures. The scalability of the synthetic route is essential to meet the demand for this compound in various applications.
Chemical Reactions Analysis
Types of Reactions
10-Azatricyclo[6.4.1.02,7]trideca-2,4,6-triene;hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: The compound can be reduced to form various reduced products.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, such as solvent choice, temperature, and pH, play a critical role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines.
Scientific Research Applications
10-Azatricyclo[6.4.1.02,7]trideca-2,4,6-triene;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It finds applications in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 10-Azatricyclo[6.4.1.02,7]trideca-2,4,6-triene;hydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 10-Allyl-10-azatricyclo[6.3.2.0 2,7 ]trideca-2,4,6-triene hydrochloride
- 10-(2-Phenylethyl)-10-azatricyclo[6.3.2.0 2,7 ]trideca-2,4,6-triene hydrochloride
Uniqueness
Compared to similar compounds, 10-Azatricyclo[64102,7]trideca-2,4,6-triene;hydrochloride is unique due to its specific tricyclic structure and the presence of the azatricyclo moiety
Properties
CAS No. |
65174-18-7 |
|---|---|
Molecular Formula |
C12H16ClN |
Molecular Weight |
209.71 g/mol |
IUPAC Name |
10-azatricyclo[6.4.1.02,7]trideca-2,4,6-triene;hydrochloride |
InChI |
InChI=1S/C12H15N.ClH/c1-2-4-12-10-7-9(11(12)3-1)5-6-13-8-10;/h1-4,9-10,13H,5-8H2;1H |
InChI Key |
VOPZIVLFUXYCOI-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2CC1C3=CC=CC=C23.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[(2S)-2-(Methoxymethyl)pyrrolidin-1-yl]propan-1-imine](/img/structure/B14475382.png)


![9,10-Anthracenedione, 1,5-bis[[[4-(hydroxymethyl)cyclohexyl]methyl]amino]-](/img/structure/B14475407.png)





![N,N'-Bis{2-[({5-[(dimethylamino)methyl]furan-2-yl}methyl)sulfanyl]ethyl}urea](/img/structure/B14475453.png)

